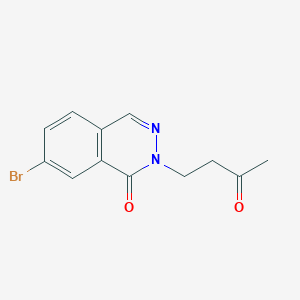

7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H11BrN2O2 |

|---|---|

Molekulargewicht |

295.13 g/mol |

IUPAC-Name |

7-bromo-2-(3-oxobutyl)phthalazin-1-one |

InChI |

InChI=1S/C12H11BrN2O2/c1-8(16)4-5-15-12(17)11-6-10(13)3-2-9(11)7-14-15/h2-3,6-7H,4-5H2,1H3 |

InChI-Schlüssel |

FYTSKISYCDHNRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 7 Bromo 2 3 Oxobutyl Phthalazin 1 2h One

Strategic Approaches to Phthalazin-1(2H)-one Core Functionalization

The construction of the phthalazin-1(2H)-one scaffold is a critical first step. Various methods have been developed, primarily relying on the cyclization of phthalic acid derivatives with hydrazine-based reagents. longdom.org

Cyclocondensation Pathways from Phthalic Acid Derivatives

Cyclocondensation reactions form the bedrock of phthalazinone synthesis, offering versatile routes from readily available starting materials.

A prevalent and straightforward method for synthesizing the phthalazinone core involves the reaction of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). longdom.orgsci-hub.se This reaction typically proceeds in a solvent such as ethanol (B145695) or acetic acid. longdom.org The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate N-aminophthalimide which subsequently cyclizes to the phthalazinone. bu.edu.eg Several methods have reported the synthesis of phthalazinone derivatives from phthalic anhydride and hydrazine hydrate, often in the presence of acetic acid. longdom.org

Table 1: Synthesis of Phthalazinones from Phthalic Anhydride

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Outcome | Reference |

| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | Phthalazinone derivatives | longdom.org |

| Phthalic Anhydride | Phenylacetic acid, Hydrazine Hydrate | Acetic Acid | 4-substituted phthalazinone | sci-hub.se |

| Phthalic Anhydride | Acid Hydrazides | p-Toluene sulphonic acid (pTSA) | Phthalazinone | sci-hub.se |

Another significant pathway to phthalazinone derivatives is the reaction of 2-aroylbenzoic acids with hydrazine hydrate or its derivatives. longdom.org This method is particularly useful for introducing a substituent at the 4-position of the phthalazinone ring. The reaction of 2-aroylbenzoic acids with hydrazines in boiling butanol or ethanol leads to the formation of 2-substituted phthalazinones. bu.edu.eg For instance, the aroylation of m-xylene (B151644) with phthalic anhydride under Friedel-Crafts conditions yields the corresponding o-aroylbenzoic acid, which can then be cyclized with hydrazine monohydrate to form the phthalazinone derivative. ekb.eg

Table 2: Synthesis of Phthalazinones from 2-Benzoylbenzoic Acid Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Aroylbenzoic acids | Hydrazine Hydrate/Derivatives | Boiling Butanol or Ethanol | 2-Substituted Phthalazinones | bu.edu.eg |

| 2-(2,4-dimethylbenzoyl)benzoic acid | Hydrazine Monohydrate | - | 4-(2,4-dimethyl-phenyl)-2H-phthalazinone | ekb.eg |

| 2-Aroylbenzoic acids | Hydrazine Hydrate/Derivatives | - | Phthalazin-1(2H)-one derivatives | longdom.org |

Phthalaldehydic acid (2-formylbenzoic acid) serves as a valuable precursor for the synthesis of phthalazin-1(2H)-ones. A simple and efficient one-pot synthesis involves the reaction of phthalaldehydic acid with substituted phenyl hydrazines using oxalic acid as a catalyst in water. researchgate.net This method is noted for its operational simplicity, short reaction times, and good yields. researchgate.net Nickel chloride has also been reported as an effective catalyst for the reaction between 2-carboxybenzaldehyde (B143210) and various hydrazine derivatives at room temperature, yielding the desired phthalazin-1(2H)-ones. researchgate.net

Table 3: Synthesis of Phthalazinones from Phthalaldehydic Acid

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| Phthalaldehydic Acid | Substituted Phenyl Hydrazine | Oxalic Acid | Water | 2-(substituted phenyl) phthalazin-1(2H)-ones | researchgate.net |

| 2-Carboxybenzaldehyde | Hydrazine Derivatives | Nickel Chloride (NiCl2·6H2O) | Room Temperature | Phthalazin-1(2H)-ones | researchgate.net |

Ortho-Substituent Cyclization Strategies in Phthalazinone Synthesis

The synthesis of phthalazinones can also be achieved through the cyclization of aromatic compounds bearing appropriate ortho substituents. One such strategy involves the aroylation of an aromatic compound like m-xylene with phthalic anhydride to produce an o-aroylbenzoic acid derivative. ekb.eg This intermediate can then be cyclized. For example, reaction with hydroxylamine (B1172632) hydrochloride can yield a benzoxazinone (B8607429) derivative, which can be further reacted with hydrazine monohydrate to form the phthalazinone. ekb.eg

Directed Introduction of the Bromine Moiety at C-7

The regioselective introduction of a bromine atom at the C-7 position of the phthalazinone core is a crucial step in the synthesis of the target compound. While direct bromination of the phthalazinone ring can be challenging due to the presence of multiple reactive sites, specific methodologies have been developed.

Information in PubChem indicates the existence of 7-bromo-2H-phthalazin-1-one, suggesting that bromination at the 7-position is achievable. nih.gov A novel method for the bromination of 7-aminophthalide using a bromonium ion intermediate generated under acidic conditions at high temperatures has been reported, which could potentially be adapted for phthalazinone systems. chemrxiv.org This method is described as environmentally friendly. chemrxiv.org Another approach involves the direct bromination of the phthalazinone core using reagents like KBrO3. scispace.com

The synthesis of the final target compound, 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one, would involve the N-alkylation of the 7-bromophthalazin-1(2H)-one intermediate with a suitable 3-oxobutyl synthon, such as 4-halobutan-2-one. N-alkylation of phthalazinones is a known transformation. ekb.egnih.gov

Regioselective Bromination of the Phthalazinone Core

Achieving regioselective bromination of the phthalazinone core is a critical step in the synthesis of this compound. The position of bromination is influenced by the electronic properties of the phthalazinone ring system and the specific brominating agent employed.

Direct bromination of the parent phthalazin-1(2H)-one often leads to substitution at the 4-position, which is activated by the adjacent carbonyl group and the nitrogen atom. For instance, the use of potassium tribromide (KBr₃) in an acetate (B1210297) buffer has been shown to selectively yield 4-bromophthalazin-1(2H)-one. echemi.com Similarly, reagents like benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃) have been effectively used for the 4-bromination of various phthalazin-1(2H)-ones. acs.org

To achieve bromination at the 7-position, alternative strategies are often necessary. One approach involves starting with a precursor that already contains a bromine atom at the desired position. For example, 7-bromophthalazin-1(2H)-one has been synthesized from 3,6-dibromoisobenzothiophen-1(3H)-one by reaction with hydrazine monohydrate. echemi.com Another strategy involves the use of a directing group or a precursor with specific substitution patterns that favor bromination at the C-7 position. For instance, the bromination of 7-hydroxy-1(2H)-phthalazinone with bromine in aqueous sodium hydroxide (B78521) has been reported to yield 6-bromo-7-hydroxy-1(2H)-phthalazinone, indicating that the hydroxyl group directs the incoming electrophile to the adjacent position. prepchem.com This suggests that a judicious choice of starting material is paramount for achieving the desired 7-bromo substitution pattern.

Synthetic Sequences Incorporating Bromine Precursors

Given the challenges of direct regioselective bromination at the 7-position, a common and effective strategy is to incorporate the bromine atom at an earlier stage of the synthesis. This can be accomplished by using a brominated starting material for the construction of the phthalazinone ring.

One such precursor is a suitably substituted 2-formylbenzoic acid or its equivalent. For example, the cyclization of a brominated 2-formylbenzoic acid with hydrazine is a direct method to form the brominated phthalazinone core. While the synthesis of 4-substituted phthalazinones from the corresponding 2-formylbenzoic acids is well-established, the availability of the required 4-bromo-2-formylbenzoic acid is a key consideration for the synthesis of 7-bromophthalazin-1(2H)-one.

An alternative precursor is a brominated phthalic anhydride or phthalide. For instance, 6-bromophthalazin-1(2H)-one can be synthesized from 5-bromo-3-hydroxyphthalide and hydrazine. prepchem.com Although this leads to the 6-bromo isomer, the principle of using a pre-brominated starting material is a valuable strategy. To obtain the 7-bromo isomer, a synthetic route starting from a commercially available or readily synthesized 4-bromophthalic anhydride or a related derivative would be a logical approach.

Construction of the 3-Oxobutyl Side Chain at N-2

Once the 7-bromophthalazin-1(2H)-one core is obtained, the next crucial step is the introduction of the 3-oxobutyl side chain at the N-2 position. This is typically achieved through N-alkylation.

N-Alkylation Approaches Utilizing Ketone-Containing Building Blocks

The most direct method for installing the 3-oxobutyl side chain is through the N-alkylation of 7-bromophthalazin-1(2H)-one with a suitable ketone-containing building block. Reagents such as 4-halobutan-2-ones (e.g., 4-chloro-2-butanone (B110788) or 4-bromobutan-2-one) are ideal for this purpose. nih.govnih.gov

The reaction typically proceeds in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The nitrogen atom at the N-2 position of the phthalazinone acts as a nucleophile, attacking the electrophilic carbon of the butanone derivative and displacing the halide to form the desired C-N bond. The presence of the ketone functionality in the alkylating agent provides the desired 3-oxobutyl side chain in a single step. This approach is efficient and widely used for the N-alkylation of various heterocyclic systems. ekb.egnih.gov

It is important to note that phthalazinones can exist in lactam-lactim tautomeric forms. However, under typical alkylation conditions with a base, the reaction predominantly occurs on the nitrogen atom of the lactam form, leading to the N-substituted product. beilstein-journals.org

Multistep Elaboration of the Butyl Chain and Ketone Functionality

In cases where direct N-alkylation with a pre-functionalized ketone is not feasible or leads to low yields, a multistep approach can be employed to construct the 3-oxobutyl side chain. This involves first attaching a simpler alkyl chain to the N-2 position, followed by subsequent chemical modifications to introduce the ketone functionality.

One possible sequence involves the N-alkylation of 7-bromophthalazin-1(2H)-one with a reagent containing a protected hydroxyl group, such as a 4-halo-2-butanol derivative. After the alkylation step, the protecting group is removed, and the resulting secondary alcohol on the butyl chain is then oxidized to the corresponding ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Alternatively, one could introduce a terminal alkyne via N-alkylation with a propargyl halide. Subsequent hydration of the alkyne, typically catalyzed by mercury(II) salts or other transition metal complexes, would then yield the desired methyl ketone functionality of the 3-oxobutyl side chain. While more lengthy, these multistep sequences offer greater flexibility and can be advantageous if the direct alkylation with a keto-halide proves problematic.

Innovations in Phthalazinone Synthesis Relevant to Analogues

The development of novel synthetic methods for phthalazinone derivatives is an active area of research, driven by the importance of this scaffold in medicinal chemistry. nih.gov These innovative approaches can also be applied to the synthesis of analogues of this compound.

Copper-Mediated C-H Activation and Annulation Strategies

Transition metal-catalyzed reactions, particularly those involving copper, have emerged as powerful tools for the construction of heterocyclic systems. rsc.org Copper-mediated C-H activation and annulation strategies offer a modern and efficient alternative to classical condensation methods for the synthesis of phthalazinones.

These methods often involve the coupling of readily available starting materials, such as 2-halobenzaldehydes or 2-halobenzoic acids, with hydrazines or other nitrogen sources. The copper catalyst facilitates the formation of key C-N and C-C bonds in a cascade process, leading to the phthalazinone ring system. The use of recyclable copper(I) catalysts has also been explored, enhancing the sustainability of these synthetic routes. rsc.org

While direct synthesis of this compound using this approach has not been explicitly reported, the principles of copper-catalyzed C-H activation and annulation could be adapted. For instance, a copper-catalyzed coupling of a suitably substituted aryl precursor with a hydrazine derivative already bearing the 3-oxobutyl side chain could be envisioned. Such strategies hold promise for creating diverse libraries of phthalazinone analogues for various applications.

Palladium-Catalyzed Coupling Reactions for Derivative Synthesis

The bromine atom at the 7-position of the phthalazinone ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of a vast array of derivatives from a single brominated precursor. nih.govnih.gov This approach is favored for its efficiency and functional group tolerance, enabling the introduction of diverse molecular fragments. wikipedia.org

Key palladium-catalyzed reactions applicable to the derivatization of this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. wikipedia.org It is widely used to introduce aryl or vinyl substituents, creating biphenyl (B1667301) or styrenyl-type structures. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst and a base. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new substituted alkene, providing a direct method for vinylation. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex in the presence of a base. wikipedia.org

Sonogashira Coupling: This method is used to form a C-C bond between the aryl bromide and a terminal alkyne. It requires a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine (primary or secondary), offering a direct route to synthesize N-arylated derivatives. wikipedia.orgyoutube.com This method has largely replaced harsher traditional methods for creating aryl amines due to its milder conditions and broader substrate scope. wikipedia.orgorganic-chemistry.org

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination to release the final product and regenerate the Pd(0) catalyst.

Table 1: Overview of Palladium-Catalyzed Reactions for Derivatization

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Resulting Structure at 7-Position |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ or Ar-B(OR)₂ | C(sp²)–C(sp²) | Pd(OAc)₂, Pd(PPh₃)₄ with phosphine (B1218219) ligands | Aryl or Heteroaryl |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | C(sp²)–C(sp²) | Pd(OAc)₂ with PPh₃ or other phosphines | Substituted Vinyl |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | C(sp²)–C(sp) | PdCl₂(PPh₃)₂ with CuI co-catalyst | Alkynyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)–N | Pd₂(dba)₃ with biaryl phosphine ligands (e.g., BINAP) | Amino (NR₂) |

Green Chemistry Protocols for Enhanced Sustainability

In line with the principles of green chemistry, modern synthetic protocols aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. dergipark.org.tr The synthesis of phthalazinones and their derivatives has benefited significantly from the adoption of such sustainable practices. researchgate.netnih.gov

Key green chemistry approaches applicable to phthalazinone synthesis include:

Use of Solid Acid Catalysts: Traditional syntheses often rely on corrosive and hazardous liquid acids. Montmorillonite K-10, a type of clay, has emerged as a highly effective, reusable, and environmentally benign solid acid catalyst for various organic reactions, including the formation of N-heterocycles. nih.govjocpr.com Its layered silicate (B1173343) structure provides both Brønsted and Lewis acidic sites, facilitating reactions under milder conditions. jocpr.comnih.gov These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. jocpr.com

Microwave-Assisted Synthesis (MAS): Microwave irradiation has become a popular technique for accelerating organic reactions. dergipark.org.trmdpi.com Compared to conventional heating, MAS often leads to dramatically reduced reaction times, higher yields, and cleaner products with fewer side reactions. nih.govyoutube.com Many reactions can be performed under solvent-free conditions, further enhancing their green credentials by eliminating the need for volatile and often toxic organic solvents. dergipark.org.tr

Alternative and Solvent-Free Conditions: The development of solvent-free reaction conditions is a primary goal of green chemistry. dergipark.org.tr When a solvent is necessary, the focus shifts to greener alternatives like water or recyclable options such as polyethylene (B3416737) glycols (PEGs), which are non-volatile and stable. mdpi.com

Table 2: Comparison of Green vs. Conventional Synthetic Protocols

| Green Protocol | Conventional Method | Key Sustainability Advantages |

|---|---|---|

| Microwave-Assisted Synthesis (MAS) | Conventional reflux/heating | Greatly reduced reaction times, lower energy consumption, often higher yields. dergipark.org.trnih.gov |

| Solid Acid Catalyst (e.g., Montmorillonite K-10) | Liquid acids (e.g., H₂SO₄, HCl) | Non-corrosive, reusable, easily separable, reduces hazardous waste. nih.govjocpr.com |

| Solvent-Free Reaction | Use of volatile organic compounds (VOCs) | Eliminates solvent waste, reduces pollution, simplifies product work-up. dergipark.org.tryoutube.com |

Chemical Transformations and Reactivity Profiling of 7 Bromo 2 3 Oxobutyl Phthalazin 1 2h One

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the C-7 position of the phthalazinone ring is a versatile handle for introducing structural diversity. Its reactivity is characteristic of an aryl halide, enabling both nucleophilic aromatic substitution and various transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one. nih.govmasterorganicchemistry.com In this type of reaction, a nucleophile displaces the bromide leaving group. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.comyoutube.com

In the case of this compound, the phthalazinone core itself, particularly the electron-withdrawing carbonyl group and the pyridazine (B1198779) ring, exerts a deactivating effect on the benzene (B151609) ring, making it more electrophilic. This activation, however, may not be as pronounced as with strongly deactivating groups like nitro groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The stability of this intermediate is key to the reaction's success.

Common nucleophiles that could potentially be employed in SNAr reactions with this substrate include alkoxides, thiolates, and amines. The reaction conditions would likely require elevated temperatures and a polar aprotic solvent to facilitate the reaction. It is important to note that the rate-determining step in many SNAr reactions is the initial attack of the nucleophile. youtube.com

Cross-Coupling Reactions for Further Derivatization

The bromo substituent at the 7-position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds and can be applied to a broad range of substrates, including heteroaromatic halides. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. nih.govresearchgate.net This is a particularly valuable method for synthesizing anilino-phthalazinone derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and depends on the specific amine being used. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.netresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. It provides a direct route to alkynyl-substituted phthalazinones.

Heck Coupling: While less common for direct functionalization at this position, the Heck reaction could potentially be used to couple the aryl bromide with an alkene, leading to the formation of a new carbon-carbon double bond at the 7-position.

The following table summarizes representative conditions for these cross-coupling reactions on similar bromo-substituted heterocyclic systems.

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ | Na₂CO₃ (aq) | DME | Microwave, 110 °C, 2 h nih.gov |

| Buchwald-Hartwig Amination | Pd(dba)₂ / SPhos | NaOtBu | Toluene/THF | 90-100 °C, 16-72 h researchgate.net |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temperature, 6-20 h researchgate.net |

Transformations Involving the Phthalazinone Core Structure

The phthalazinone ring system is a stable heterocyclic scaffold, but it can undergo specific transformations, including modifications at the nitrogen atom and, under more forcing conditions, ring-opening or rearrangement.

N-Alkylation and Acylation Reactions

The nitrogen atom at the 2-position of the phthalazinone ring is nucleophilic and can be readily alkylated or acylated. In the case of this compound, this position is already substituted with the 3-oxobutyl group. However, starting from a 7-bromo-2H-phthalazin-1-one precursor, N-alkylation is a key synthetic step. These reactions are typically carried out using an alkyl halide or acyl chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF or acetone. nih.gov The alkylation is generally chemoselective for the nitrogen atom over the exocyclic oxygen atom of the amide functionality. nih.gov

Ring-Opening and Rearrangement Pathways

The phthalazinone ring is generally stable to ring-opening under typical synthetic conditions. However, under harsh conditions, such as strong acid or base hydrolysis, the amide bond within the ring can be cleaved. More relevant are the ring-opening reactions of related N-aminophthalimides, which can be selectively transformed into phthalazine-1,4-diones under thermal conditions, representing a 6-endo cyclization. nih.gov Conversely, kinetic control at lower temperatures can favor the 5-exo cyclization to form the N-aminophthalimide. nih.gov While not directly applicable to the pre-formed phthalazinone, this illustrates the thermodynamic stability of the six-membered phthalazinone ring.

Rearrangement reactions of the phthalazinone core itself are not commonly reported. However, rearrangements involving substituents on the ring or side chains are more plausible. For instance, carbocation rearrangements could occur in the side chain under acidic conditions. masterorganicchemistry.commsu.edu Ring expansion or contraction rearrangements are also known in heterocyclic chemistry, often driven by the formation of a more stable ring system or the relief of ring strain, though these are less likely for the stable phthalazinone system under normal conditions. libretexts.orgharvard.eduyoutube.com

Chemical Manipulations of the 3-Oxobutyl Side Chain

The 3-oxobutyl side chain offers a rich platform for a variety of chemical transformations, primarily centered around the reactivity of the ketone carbonyl group and the adjacent active methylene (B1212753) protons.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, 7-Bromo-2-(3-hydroxybutyl)phthalazin-1(2H)-one. This can be achieved using various reducing agents, such as sodium borohydride (B1222165). Asymmetric reduction using biocatalysts, like yeast whole-cells, can provide enantiomerically pure (S)- or (R)-alcohols, which are valuable chiral building blocks. nih.govnih.gov

Knoevenagel Condensation: The ketone can undergo condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction, known as the Knoevenagel condensation, would lead to the formation of a new carbon-carbon double bond at the 3-position of the side chain.

Formation of Heterocycles: The 1,3-dicarbonyl-like nature of the 3-oxobutyl group makes it a suitable precursor for the synthesis of various five-membered heterocycles. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives through the Knorr pyrazole synthesis. jk-sci.comgoogle.comyoutube.comnih.govorganic-chemistry.org This reaction involves the condensation of the hydrazine with both carbonyl groups (or their enol tautomers) of the 1,3-dicarbonyl system.

The following table summarizes some of the key chemical manipulations possible on the 3-oxobutyl side chain.

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Ketone Reduction (Chemical) | NaBH₄ | Secondary Alcohol | nih.gov |

| Ketone Reduction (Biocatalytic) | Yeast (e.g., Candida parapsilosis) | Enantiopure Secondary Alcohol | nih.govnih.gov |

| Knoevenagel Condensation | Active Methylene Compound (e.g., malononitrile), Base | α,β-Unsaturated Product | wikipedia.org |

| Pyrazole Synthesis | Hydrazine or Substituted Hydrazine | Pyrazole Derivative | jk-sci.comyoutube.com |

Ketone Functional Group Transformations (e.g., Reduction, Enolization)

The ketone group in the 3-oxobutyl side chain is a versatile functional handle for a variety of chemical transformations. Key reactions include reduction to an alcohol and enolization, which opens pathways for further functionalization at the alpha-carbon.

Reduction of the Ketone:

The carbonyl group of the ketone can be reduced to a secondary alcohol, yielding 7-Bromo-2-(3-hydroxybutyl)phthalazin-1(2H)-one. This transformation can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (NaBH₄) are well-suited for this purpose as they selectively reduce ketones and aldehydes without affecting other functional groups like the amide in the phthalazinone ring. nih.govyoutube.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. youtube.com

Interactive Table: Ketone Reduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄), Methanol | 7-Bromo-2-(3-hydroxybutyl)phthalazin-1(2H)-one | Ketone Reduction to Alcohol |

| This compound | Hydrazine (NH₂NH₂), Potassium Hydroxide (B78521) (KOH) | 7-Bromo-2-butylphthalazin-1(2H)-one | Wolff-Kishner Reduction |

| This compound | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 7-Bromo-2-butylphthalazin-1(2H)-one | Clemmensen Reduction |

Enolization:

The ketone group can undergo enolization, which is the formation of an enol or enolate, under either acidic or basic conditions. libretexts.orgyoutube.com This process is crucial as it allows for reactions at the carbon atom adjacent to the carbonyl group (the α-carbon). The presence of protons on both sides of the ketone in this compound allows for the formation of two different enolates. The kinetic enolate is typically formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, leading to deprotonation at the less substituted α-carbon (C-2 of the butyl chain). youtube.com The thermodynamic enolate, which is more stable, can be formed using a weaker base or at higher temperatures, favoring deprotonation at the more substituted α-carbon (C-4 of the butyl chain). youtube.com

The resulting enolate is a potent nucleophile and can react with various electrophiles. For instance, alkylation of the enolate with an alkyl halide would lead to the introduction of a new alkyl group at the α-position, thus elaborating the side chain. youtube.com

Elaboration of the Butyl Linker

Beyond the ketone transformations, the butyl linker itself can be a site for chemical modification, allowing for the extension or functionalization of the side chain.

One common strategy for chain elaboration is through the aforementioned enolate chemistry. Alkylation of the enolate derived from this compound can introduce a variety of substituents. For example, reaction of the enolate with an alkyl halide (e.g., methyl iodide) would result in a longer carbon chain.

Another potential avenue for elaboration involves the Wittig reaction. This reaction converts a ketone into an alkene by reacting it with a phosphonium (B103445) ylide. youtube.com In the case of this compound, a Wittig reaction would replace the carbonyl oxygen with a carbon-carbon double bond, providing a scaffold for further modifications such as hydrogenation, epoxidation, or dihydroxylation of the newly formed double bond.

Furthermore, the alcohol product from the ketone reduction, 7-Bromo-2-(3-hydroxybutyl)phthalazin-1(2H)-one, can serve as a precursor for further elaboration. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce new functional groups at that position.

Interactive Table: Butyl Linker Elaboration Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. LDA, THF, -78 °C2. Methyl Iodide | 7-Bromo-2-(2-methyl-3-oxobutyl)phthalazin-1(2H)-one | Enolate Alkylation |

| This compound | Methyltriphenylphosphonium bromide, n-BuLi | 7-Bromo-2-(3-methylenbutyl)phthalazin-1(2H)-one | Wittig Reaction |

| 7-Bromo-2-(3-hydroxybutyl)phthalazin-1(2H)-one | 1. TsCl, Pyridine2. Sodium Azide | 7-Bromo-2-(3-azidobutyl)phthalazin-1(2H)-one | Nucleophilic Substitution |

Structure Activity Relationship Sar Analysis and Mechanistic Studies of Phthalazinone Derivatives

Investigation of Substituent Effects on Biological Interactions

The biological activity of phthalazinone derivatives is intricately linked to the nature and position of various substituents on the heterocyclic ring system. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Role of Bromine at C-7 in Modulating Activity

While extensive research has explored substitutions at other positions of the phthalazinone core, specific data on the influence of a bromine atom at the C-7 position remains an area of active investigation. However, drawing parallels from related heterocyclic systems and the known properties of halogens in medicinal chemistry allows for informed hypotheses.

The introduction of a bromine atom at the C-7 position can modulate the compound's physicochemical properties in several ways. Bromine is an electron-withdrawing group, which can influence the electron density of the phthalazinone ring system. This alteration in electronics can impact the molecule's ability to participate in crucial binding interactions, such as pi-stacking or hydrogen bonding, with target proteins. Furthermore, the lipophilicity of the compound is increased by the presence of a bromine atom, which can affect its ability to cross cellular membranes and reach its site of action. The position of the halogen can also be critical. For instance, in a study on chlorine-substituted phthalazinone-based PARP-1 inhibitors, the meta-positioning of the chlorine atom on a phenyl ring attached to the phthalazinone core facilitated optimal orientation and interaction with key residues, leading to higher inhibitory potency compared to the para-substituted analogue. tandfonline.com This highlights the importance of the precise location of the halogen in dictating biological activity.

Impact of the 3-Oxobutyl Moiety on Ligand-Target Binding

The N-2 position of the phthalazinone ring is a common site for substitution, allowing for the introduction of diverse functionalities to modulate pharmacological activity. The presence of a 3-oxobutyl moiety introduces a flexible chain with a ketone group, which can significantly influence ligand-target binding.

The carbonyl group within the 3-oxobutyl chain can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target enzyme or receptor. The flexibility of the butyl chain allows the ketone to adopt an optimal orientation for this interaction. The length and composition of the alkyl chain connecting a substituent to the phthalazinone core have been shown to be critical for activity in other contexts. For example, in a series of PARP inhibitors, the length of the alkyl chain connecting an aromatic ring was found to be related to the inhibitory activity. nih.gov

Influence of Phthalazinone Core Modifications

The phthalazinone core itself is a critical pharmacophore, essential for the biological activity of many of its derivatives. Studies have demonstrated that the phthalazinone moiety is indispensable for the inhibitory activity of certain compounds against targets like DNA methyltransferase 3A (DNMT3A). nih.govacs.org The lactam function within the core, with its hydrogen bond donor and acceptor capabilities, is often crucial for anchoring the molecule within the active site of a target.

Modifications to the core structure can have profound effects. For instance, the removal of a potential hydrogen-bond acceptor from a deshydrophthalazinone derivative led to a significant reduction in its inhibitory activity against DNMT3A, highlighting the importance of this feature for allosteric inhibition. acs.orgescholarship.org The planarity and electronic properties of the phthalazinone ring system also contribute to its ability to engage in various non-covalent interactions with biological macromolecules.

Mechanistic Insights into Biological Activities (General Phthalazinone Class)

Phthalazinone derivatives have been shown to exert their biological effects through a variety of mechanisms, primarily involving the inhibition of key enzymes and the modulation of receptor functions.

Enzyme Inhibition Mechanisms (e.g., PARP, Aldose Reductase, Phosphodiesterase)

Phthalazinones have emerged as a prominent class of inhibitors for several enzymes implicated in disease.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A significant area of research has focused on phthalazinone derivatives as inhibitors of PARP enzymes, particularly PARP-1, which plays a critical role in DNA repair. osf.ioacs.org Inhibitors like Olaparib, which features a phthalazinone core, have been successfully developed as anti-cancer agents. nih.govresearchgate.net The mechanism of inhibition often involves the phthalazinone scaffold mimicking the nicotinamide (B372718) portion of the NAD+ substrate, binding to the catalytic domain of the enzyme and preventing the synthesis of poly(ADP-ribose) chains. This disruption of DNA repair can be particularly effective in cancer cells with existing DNA repair deficiencies. The inhibitory activities of these derivatives are often related to the type of substituent and the length of the alkyl chain connecting an aromatic ring. nih.gov

Aldose Reductase Inhibition: Certain phthalazinone derivatives have been investigated as inhibitors of aldose reductase. osf.io This enzyme is involved in the polyol pathway, which is implicated in the development of diabetic complications. By inhibiting aldose reductase, these compounds can potentially prevent or slow the progression of such complications.

Phosphodiesterase (PDE) Inhibition: Phthalazinone-based compounds have also been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. osf.io By inhibiting specific PDE isoforms, these derivatives can modulate various cellular signaling pathways, leading to effects such as vasodilation and anti-inflammatory responses.

Allosteric Modulation and Receptor Binding Mechanisms (e.g., DNMT3A)

Beyond direct enzyme inhibition, phthalazinone derivatives can also act as allosteric modulators, binding to a site on a protein distinct from the active site to influence its function.

A notable example is the allosteric inhibition of DNA methyltransferase 3A (DNMT3A) by certain phthalazinone-containing compounds. nih.govacs.orgescholarship.org These inhibitors have been shown to bind to a novel allosteric site, leading to the disruption of DNMT3A's ability to form functional tetramers. escholarship.orgnih.gov This disruption of protein-protein interactions ultimately impairs the enzyme's catalytic activity. Mechanistic studies have revealed that these allosteric inhibitors can display a mixed-type inhibition mechanism, with a preference for binding to the enzyme-substrate complex. escholarship.org The tetrazole and phthalazinone moieties have been identified as critical pharmacophores for this inhibitory activity. nih.govacs.org

Information Deficit for "7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one" Precludes Article Generation

A comprehensive search of scientific literature and chemical databases has revealed no specific information on the chemical compound "this compound." Consequently, the development of a detailed article focusing on its specific biomolecular interactions and metabolic profile, as requested, cannot be fulfilled at this time.

While the broader class of phthalazinone derivatives has been the subject of extensive research, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, data pertaining to the exact molecule "this compound" is absent from the available resources. This includes a lack of information regarding its synthesis, biological activity, and specific interactions with protein kinases or its metabolic fate within biological systems.

General research on related compounds indicates that the phthalazinone scaffold is a privileged structure in medicinal chemistry, known for its role in developing anticancer agents. researchgate.net Studies on various derivatives have explored their structure-activity relationships (SAR) as inhibitors of protein kinases like PARP, which are crucial in DNA repair pathways. nih.gov Inhibition of these kinases can lead to synthetic lethality in cancer cells with specific mutations, such as in BRCA1/2 genes.

Furthermore, metabolic studies on the basic phthalazine (B143731) structure have identified enzymes like aldehyde oxidase as key players in their biotransformation, typically leading to the formation of 1-phthalazinone. ekb.eg The metabolism of brominated aromatic compounds has also been investigated in other contexts, but these findings cannot be directly and accurately extrapolated to the specific compound without dedicated research. nih.gov

The explicit instructions to focus solely on "this compound" and adhere to a strict outline concerning its specific biological and chemical properties cannot be met due to this critical lack of specific data. Any attempt to generate the requested content would require speculation based on related but distinct molecules, thereby violating the core requirements of scientific accuracy and specificity.

Metabolic Stability and Biotransformation Studies of Phthalazinone-Containing Scaffolds

Influence of Linker Chemistry on Metabolic Fate

Without primary or secondary research literature detailing these aspects for "this compound," the creation of a scientifically sound and non-speculative article is not possible.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For phthalazinone derivatives, docking studies have been instrumental in predicting their binding modes with various protein targets, such as VEGFR-2, an important receptor in cancer therapy. nih.govajchem-b.com These in silico studies help to rationalize the structure-activity relationships of synthesized compounds and guide the design of more potent inhibitors. ajchem-b.com For instance, research on different phthalazine (B143731) derivatives has successfully used molecular docking to understand their interaction with the active sites of target proteins like human serine hydroxymethyltransferase 2 (SHMT2) and α-adrenoceptors. nih.govnih.gov However, no specific molecular docking studies featuring 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one have been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. This approach is used to predict the activity of new, unsynthesized compounds. While QSAR studies have been applied to phthalazine derivatives to understand the physicochemical requirements for their interaction with enzymes like human liver aldehyde oxidase, these studies have not included this compound in their datasets. The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined activities, which does not currently exist for a series including this specific molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable data on parameters like frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution. For some substituted phthalazinones, DFT calculations have been performed to analyze their conformational and electronic characteristics, aiding in the design of new analogues. researchgate.net Such calculations are foundational to understanding a molecule's reactivity and interaction capabilities, but the electronic properties of this compound have not been specifically investigated or published.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a ligand and the stability of its interaction with a biological target. In the context of phthalazinone derivatives, MD simulations have been used to validate docking results and to study the dynamic behavior of the ligand-receptor complex, ensuring the stability of the predicted binding poses. nih.gov This offers a more dynamic and realistic view compared to the static picture provided by molecular docking. As with the other computational methods, there are no available molecular dynamics simulation studies for this compound.

Advanced Analytical Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical data for confirming the presence and connectivity of the phthalazinone core and the N-substituted butanone side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the bromo-substituted benzene (B151609) ring and the aliphatic protons of the 3-oxobutyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Based on data from similar phthalazinone derivatives, the aromatic protons are anticipated to appear in the downfield region (typically δ 7.5-8.5 ppm). nih.gov The protons of the N-CH₂-CH₂-C(O)-CH₃ side chain would exhibit characteristic multiplets and a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be expected to show signals for the carbonyl carbons (both the amide and ketone), the aromatic carbons, and the aliphatic carbons of the side chain. The carbonyl carbon of the phthalazinone ring is typically observed around δ 160 ppm, while the ketonic carbonyl would be further downfield, around δ 208 ppm. nih.gov The aromatic carbons would appear in the δ 120-140 ppm range, and the aliphatic carbons would be found in the upfield region (δ 20-60 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 7.5 - 8.5 (m) | 120 - 140 |

| N-CH₂ | ~4.2 (t) | ~48 |

| -CH₂-C(O) | ~2.9 (t) | ~40 |

| C(O)-CH₃ | ~2.2 (s) | ~30 |

| Phthalazinone C=O | - | ~160 |

| Ketone C=O | - | ~208 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound (molecular formula: C₁₂H₁₁BrN₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

Fragmentation patterns observed in the mass spectrum can also provide structural information. Expected fragmentation pathways for this molecule could include cleavage of the N-alkyl side chain, such as the loss of the acetyl group or the entire butanone side chain, providing further evidence for the proposed structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and ketone carbonyl groups, as well as for the aromatic ring.

A strong absorption band corresponding to the amide C=O stretch is anticipated in the region of 1650-1680 cm⁻¹. libretexts.orgpressbooks.pub Another strong band for the ketone C=O stretch would be expected around 1715 cm⁻¹. libretexts.orgorgchemboulder.com The aromatic C=C stretching vibrations would likely appear in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. msu.edu

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | ~1715 | Strong |

| Amide C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Note: These are predicted values based on typical functional group absorption ranges.

Chromatographic Methods for Purity Determination and Separation

Chromatographic techniques are essential for the separation of the target compound from any impurities, starting materials, or by-products, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A validated HPLC method would be developed to separate this compound from any potential impurities. This typically involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The components are separated based on their differential partitioning between the stationary and mobile phases. A UV detector would likely be used for detection, set at a wavelength where the phthalazinone chromophore absorbs strongly. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, as well as bond lengths and angles. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure and provide insights into its solid-state conformation and intermolecular interactions. As of now, the crystal structure for this specific compound has not been reported in the public domain.

Future Directions and Emerging Research Frontiers for 7 Bromo 2 3 Oxobutyl Phthalazin 1 2h One

Design and Synthesis of Next-Generation Analogues with Tuned Properties

The core structure of 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one is a versatile scaffold amenable to a variety of chemical modifications. Future research will focus on the rational design and synthesis of next-generation analogues with fine-tuned properties to enhance efficacy, selectivity, and pharmacokinetic profiles.

Molecular hybridization is a key strategy in this endeavor, combining the phthalazinone core with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel mechanisms of action. nih.govmdpi.com For instance, the combination of the phthalazinone scaffold with a dithiocarbamate (B8719985) moiety has been explored to develop new anticancer agents. mdpi.com Similarly, creating hybrids with pyrazole (B372694) has led to promising aurora kinase inhibitors. mdpi.com

Future design strategies will likely focus on modifying the substituents at the C4 and N2 positions of the phthalazinone ring, as these have been shown to be critical for modulating biological activity. mdpi.com The synthesis of analogues will involve strategic N-alkylation and the introduction of diverse functional groups to explore structure-activity relationships (SAR) comprehensively. nih.gov The goal is to develop compounds with improved characteristics, such as enhanced potency against specific targets or better metabolic stability. tandfonline.com

Table 1: Examples of Next-Generation Phthalazinone Analogues and Their Potential

| Analogue Type | Design Strategy | Potential Advantage |

| Phthalazinone-dithiocarbamate hybrids | Molecular hybridization | Novel anticancer mechanisms mdpi.com |

| Pyrazole-phthalazinone hybrids | Combination of pharmacophores | Aurora kinase inhibition mdpi.com |

| Oxadiazol-phthalazinones | Introduction of a new heterocyclic ring | p38 MAPK and topoisomerase II inhibition mdpi.comrsc.org |

| 4-Arylphthalazinones | Modification at C4 position | Potent PARP-1 inhibition researchgate.net |

| meta-substituted 4-benzyl-2H-phthalazin-1-ones | Optimization of C4 substituent | Improved metabolic stability and cellular activity researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Applications

While the phthalazinone core is well-known for its role in PARP inhibitors like olaparib, its pharmacological versatility extends to a wide range of other biological targets. researchgate.netresearchgate.net A significant future research direction will be the systematic exploration of these novel targets to unlock new therapeutic applications for this compound and its analogues.

The phthalazinone scaffold has been shown to interact with a diverse array of proteins, suggesting its potential in treating a variety of diseases beyond cancer. researchgate.netresearchgate.net For example, different phthalazinone derivatives have demonstrated activity as inhibitors of EGFR, VEGFR-2, Aurora kinase, and DNA topoisomerase. nih.gov Some have also shown potential as antidiabetic, antihistaminic, and anti-inflammatory agents. mdpi.comresearchgate.net

Specifically, certain phthalazinone-based compounds have been investigated as acetylcholinesterase (hAChE) inhibitors for the potential treatment of Alzheimer's disease. nih.gov The design of these inhibitors often draws inspiration from existing drugs, modifying the phthalazinone scaffold to achieve potent and selective inhibition of the target enzyme. nih.gov

Future research will likely involve high-throughput screening of this compound and its derivatives against a broad panel of kinases and other enzymes to identify new and unexpected biological activities.

Table 2: Novel Biological Targets for Phthalazinone Derivatives

| Biological Target | Therapeutic Area | Example | Reference |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Phthalazine-based derivatives | nih.govrsc.org |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Phthalazinone analogues | nih.gov |

| Aurora Kinase | Cancer | Pyrazole-phthalazinone hybrids | nih.govmdpi.com |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Cancer, Inflammation | Oxadiazol-phthalazinones | mdpi.com |

| DNA Topoisomerase | Cancer | Oxadiazol-phthalazinones | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Phthalazinone-based compounds | nih.gov |

| Aldose Reductase | Diabetes Complications | Zopolrestat | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new phthalazinone analogues. nih.gov These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of novel compounds, thereby reducing the time and cost associated with experimental screening. researchgate.net

AI and ML algorithms can be trained on existing data for phthalazinone derivatives to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetic parameters. nih.gov These models can then be used for high-throughput virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing. researchgate.netnih.gov

Furthermore, generative AI models can design entirely new phthalazinone analogues de novo with desired properties. tandfonline.com ML can also be employed to optimize synthetic routes, predicting reaction conditions that will maximize yield and purity, thus contributing to more efficient and sustainable chemical processes. researchgate.netrsc.orgacs.org

Development of Sustainable and Scalable Synthetic Processes

A critical area for future research is the development of sustainable and scalable synthetic processes for this compound and its analogues. This involves moving away from traditional, often inefficient and wasteful, synthetic methods towards greener and more economical approaches.

Drawing inspiration from the eco-friendly synthesis of PARP inhibitors like olaparib, future methodologies will prioritize atom economy, the use of inexpensive and readily available starting materials, and the reduction of hazardous waste. rsc.org This may involve the development of one-pot multicomponent reactions, which can significantly simplify synthetic procedures and reduce the number of purification steps. nih.gov

The use of ultrasonic irradiation as an alternative energy source has already shown promise in improving the rates and yields of reactions for synthesizing phthalazinone derivatives. rsc.org Future research will likely explore other green chemistry techniques, such as catalysis with more environmentally benign metals and the use of greener solvents. The optimization of these processes will be crucial for the cost-effective and environmentally responsible production of these compounds for research and potential therapeutic use.

Application as Chemical Probes for Biological System Interrogation

The inherent properties of the phthalazinone scaffold make it an excellent candidate for the development of chemical probes to study biological systems. Future research will focus on transforming compounds like this compound into sophisticated tools for cellular imaging and target engagement studies.

A key strategy in this area is the rational design of fluorescent phthalazinone derivatives. nih.gov By strategically modifying the phthalazinone core to incorporate fluorophores, it is possible to create probes for one- and two-photon fluorescence microscopy, allowing for high-resolution imaging of cellular structures and processes. nih.gov

Another exciting frontier is the development of photoactivatable probes. snf.chnih.gov These probes remain inactive until they are "switched on" by light of a specific wavelength, offering precise spatiotemporal control over their activity within a cell. snf.chnih.govrsc.org This would enable researchers to study the effects of the compound's binding to its target in a highly controlled manner. The development of pH-activatable fluorescent probes based on related heterocyclic structures also provides a blueprint for creating sensors to visualize changes in the cellular microenvironment. nih.gov

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one, and how can reaction conditions influence yield?

The compound is synthesized via bromination of phthalazin-1(2H)-one followed by N-alkylation. Bromination at the 4-position is achieved using Br₂/KBr in acetate buffer, while alkylation of the nitrogen atom is facilitated by alkyl halides (e.g., methyl or isopropyl iodide) in the presence of K₂CO₃ in dry acetone under conventional heating . Yield optimization requires careful control of solvent polarity, base strength, and temperature to suppress lactam–lactim tautomerism and ensure regioselective alkylation.

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for verifying alkylation at the nitrogen atom and identifying the 3-oxobutyl substituent. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretching frequencies). Spectral comparisons with intermediates (e.g., bromophthalazinone) are recommended to confirm regioselectivity .

Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?

Hazardous intermediates (e.g., bromine or alkyl halides) require inert atmosphere handling, fume hood usage, and personal protective equipment (PPE) such as nitrile gloves and safety goggles. Emergency protocols for spills or exposure (e.g., rinsing with water for skin contact) should align with Safety Data Sheet (SDS) guidelines for structurally similar brominated compounds .

Advanced Research Questions

Q. How can lactam–lactim tautomerism lead to contradictions in alkylation site selectivity, and what strategies mitigate this?

Tautomerism allows alkylation at either nitrogen (lactam) or oxygen (lactim). Contradictions arise when reaction conditions (e.g., solvent polarity or base strength) favor one tautomer over another. Potassium salts of phthalazinones suppress lactim formation, directing alkylation exclusively to nitrogen. Computational modeling of tautomer equilibria can guide solvent/base selection to resolve discrepancies .

Q. What experimental design frameworks are optimal for optimizing reaction parameters in multi-step syntheses?

Factorial design (e.g., 2ⁿ full factorial) allows systematic variation of parameters like temperature, solvent ratio, and catalyst loading. Orthogonal arrays can reduce experimental runs while identifying critical factors (e.g., K₂CO₃ concentration in alkylation). Regression analysis of response surfaces (e.g., yield vs. time) refines optimal conditions .

Q. How can AI-driven tools enhance synthesis or mechanistic studies of this compound?

Machine learning models trained on reaction databases can predict feasible pathways or side products. AI-integrated simulation platforms (e.g., COMSOL Multiphysics) enable real-time optimization of reaction kinetics or solvent effects. Autonomous laboratories could automate parameter adjustments during scale-up .

Q. What strategies address contradictions in biological activity data for structurally related phthalazinone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from substituent positioning or assay variability. Meta-analyses of structure–activity relationships (SAR) combined with in silico docking studies (e.g., molecular dynamics simulations) clarify mechanistic hypotheses. Cross-validation using standardized cell lines and protocols reduces experimental noise .

Q. How can theoretical frameworks guide the exploration of this compound’s electronic properties?

Density functional theory (DFT) calculations predict electron distribution, reactivity (e.g., electrophilic bromine), and tautomeric stability. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for further functionalization. These models inform hypotheses about catalytic behavior or photophysical properties .

Methodological Notes

- Contradiction Analysis : Use comparative spectral datasets (e.g., NMR shifts for N- vs. O-alkylated products) to resolve structural ambiguities .

- Data Validation : Cross-reference experimental results with computational predictions (e.g., IR frequencies from DFT) to confirm assignments .

- Safety Compliance : Adopt SDS protocols for brominated analogs (e.g., P301+P310 for ingestion emergencies) when handling toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.